3-Acetoxy-3',4'-dimethylbenzophenone
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Overview
Description
3-Acetoxy-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a member of the benzophenone family, which is known for its ability to absorb ultraviolet light. This compound is commonly used in sunscreens and other personal care products due to its UV-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’,4’-dimethylbenzophenone can be synthesized through the acetylation of 3-hydroxy-3’,4’-dimethylbenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’,4’-dimethylbenzophenone may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3-Acetoxy-3’,4’-dimethylbenzophenone has several applications in scientific research:
Chemistry: Used as a UV-absorbing agent in various chemical formulations.
Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer.
Medicine: Investigated for its potential use in photodynamic therapy and other medical applications.
Industry: Utilized in the production of sunscreens, plastics, and other materials requiring UV protection.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-dimethylbenzophenone involves its ability to absorb ultraviolet light. Upon absorption, it undergoes a photochemical reaction that dissipates the UV energy as heat, thereby protecting the underlying material or skin from UV damage. The molecular targets include cellular components such as DNA and proteins, which are shielded from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Avobenzone: A similar compound with broader UV absorption properties.
Benzophenone-3: Commonly used in personal care products for UV protection.
Uniqueness
Biological Activity
3-Acetoxy-3',4'-dimethylbenzophenone (commonly referred to as a derivative of benzophenone) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetoxy group and two methyl groups on the benzophenone backbone. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of biological processes such as:
- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi, which may be due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in these processes.
Antimicrobial Activity
A study examining the antimicrobial properties of this compound showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain Gram-positive bacteria. The compound demonstrated a broad spectrum of activity, suggesting its potential use in developing new antimicrobial agents.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibits significant cytotoxic effects. The IC50 values were determined to be approximately 7.6 µM for MCF-7 cells and 10 µM for HepG2 cells, indicating a selective action against cancerous cells while sparing normal cells at higher concentrations .
Case Studies
- Study on Apoptosis Induction : A recent study investigated the apoptotic effects of this compound on HL-60 leukemia cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased Annexin V staining, indicating early apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2, confirming its role in triggering apoptosis through intrinsic pathways .
- In Vivo Models : In animal models, the administration of this compound was associated with reduced tumor growth rates compared to control groups. This suggests that the compound not only affects cell lines in vitro but also exhibits potential therapeutic effects in vivo .
Properties
IUPAC Name |
[3-(3,4-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMOKAWFIBPLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641681 |
Source
|
Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-17-9 |
Source
|
Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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